Allyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Allyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 556-56-9
This guide provides an in-depth overview of allyl iodide, a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and safety and handling guidelines. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties of Allyl Iodide
Allyl iodide, systematically named 3-iodo-1-propene, is a colorless to pale yellow liquid with a pungent odor. It is an important building block in organic chemistry due to the presence of two reactive functional groups: a carbon-carbon double bond and a carbon-iodine bond.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of allyl iodide is presented in Table 1.
| Property | Value | Citations |
| CAS Number | 556-56-9 | [1][2] |
| Molecular Formula | C₃H₅I | [1][2] |
| Molecular Weight | 167.98 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Density | 1.837 g/mL at 25 °C | [1] |
| Melting Point | -99 °C | [1] |
| Boiling Point | 101-103 °C | [1] |
| Refractive Index (n₂₀/D) | 1.554 | [1] |
| Solubility | Insoluble in water; miscible with alcohol, ether, and chloroform. | [1] |
| Flash Point | 18 °C (64 °F) | [1] |
Safety and Handling
Allyl iodide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[1] Ingestion and inhalation can be harmful.[3] Due to its reactivity as an alkylating agent, it is considered to have mutagenic properties.[4]
Key safety information is summarized in Table 2.
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and common reactions of allyl iodide.
Synthesis of Allyl Iodide
Allyl iodide can be synthesized through various methods. Two common laboratory-scale procedures are detailed below.
The Finkelstein reaction is a classic method for preparing alkyl iodides from the corresponding bromides or chlorides.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend allyl bromide (1.0 eq) and sodium iodide (1.5 eq) in anhydrous acetone (B3395972) (5-10 volumes).[2]
-
Reaction Conditions: Stir the suspension at room temperature under a nitrogen atmosphere. Protect the reaction from light by wrapping the flask in aluminum foil.[2]
-
Reaction Monitoring: The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
-
Work-up: After the reaction is complete (typically a few hours), filter the reaction mixture to remove the precipitated sodium bromide.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude allyl iodide can be purified by distillation.
Allyl iodide can also be synthesized from allyl alcohol using triphenyl phosphite (B83602) and methyl iodide.[1]
Experimental Protocol:
-
Reagent Preparation: In a two-necked round-bottom flask fitted with a reflux condenser and a thermometer, charge triphenyl phosphite (1.0 eq) and methyl iodide (1.5 eq).[7]
-
Reaction: Heat the mixture under gentle reflux until the internal temperature reaches approximately 120 °C. The mixture will become dark and viscous.[7]
-
Addition of Alcohol: Cool the flask and add allyl alcohol (1.0 eq) to the oily methyltriphenoxyphosphonium iodide.
-
Distillation: Distill the reaction mixture under reduced pressure. Collect the fraction containing allyl iodide.
-
Washing and Drying: Wash the collected fraction with water and then with 1 N sodium hydroxide (B78521) solution to remove phenol. Wash again with water and dry the organic layer over anhydrous calcium chloride.
-
Final Purification: Redistill the dried product to obtain pure allyl iodide.[7]
Purification of Allyl Iodide
Crude allyl iodide can be purified by simple or fractional distillation.
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: Heat the crude allyl iodide in the distillation flask. Collect the fraction that distills at 101-103 °C at atmospheric pressure.[1] For heat-sensitive reactions or to lower the boiling point, distillation under reduced pressure can be performed.[8]
-
Storage: Store the purified allyl iodide in a dark, tightly sealed container, preferably under an inert atmosphere, and at a low temperature (2-8 °C) to prevent decomposition.[1]
Key Reactions of Allyl Iodide in Organic Synthesis
Allyl iodide is a valuable reagent for introducing the allyl group into various molecules.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers by reacting an alkoxide with a primary alkyl halide, such as allyl iodide.[9][10]
Experimental Protocol:
-
Alkoxide Formation: In a suitable solvent (e.g., THF, DMF), deprotonate the desired alcohol (1.0 eq) using a strong base like sodium hydride (1.1 eq) at 0 °C to form the alkoxide.[11]
-
Nucleophilic Substitution: Add allyl iodide (1.2 eq) to the alkoxide solution and allow the reaction to proceed at room temperature or with gentle heating.[11]
-
Work-up: Quench the reaction with water or a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude ether can be purified by column chromatography or distillation.
Grignard Reagent Formation and Reaction
Allyl iodide can be used to prepare allylmagnesium iodide, a Grignard reagent, which is a potent nucleophile for forming carbon-carbon bonds.[12][13]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.[14] Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of allyl iodide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.[15]
-
Reaction with an Electrophile (e.g., Aldehyde): Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of the aldehyde (0.9 eq) in anhydrous diethyl ether.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[14]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography.
Biological Activity and Signaling Pathways
While many natural and synthetic compounds containing the allyl moiety exhibit biological activity, there is limited direct evidence in the scientific literature detailing specific biological signaling pathways that are directly modulated by allyl iodide itself.[4] As a reactive alkylating agent, allyl iodide has the potential to interact with biological macromolecules, such as DNA and proteins, which can lead to cytotoxicity and mutagenicity.[4][16][17] This reactivity is the basis for the cytotoxic effects of many alkylating agents used in chemotherapy.[16][18] However, specific signaling cascades triggered by allyl iodide have not been well-elucidated. Research on the biological effects of allyl compounds from natural sources, such as garlic, has identified various targets, but these studies do not specifically implicate allyl iodide.[19]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of allyl iodide.
Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis using allyl iodide.
Grignard Reaction Logical Relationship
Caption: Logical relationships in a Grignard reaction involving allyl iodide.
References
- 1. Allyl iodide - Wikipedia [en.wikipedia.org]
- 2. ALLYL IODIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Allyl iodide | C3H5I | CID 11166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. adichemistry.com [adichemistry.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 18. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 19. A preliminary study on the action of genus Allium on thyroid 131iodide uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
